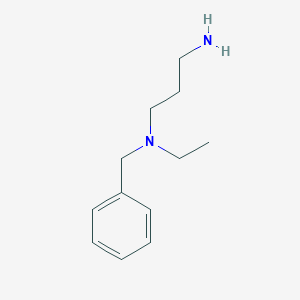

N-(3-aminopropyl)-N-benzyl-N-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-benzyl-N'-ethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-2-14(10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBARFWGILFILHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCN)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for Radioligand Binding Studies with N-benzyl Polyamines

Introduction

N-benzyl polyamines represent a significant class of synthetic molecules that exhibit potent and selective interactions with various neurotransmitter receptors and ion channels. A primary target of interest for these compounds is the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. N-benzyl polyamines often act as antagonists at the polyamine binding site on the NMDA receptor, offering a nuanced mechanism for modulating its activity.[1]

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a ligand and its receptor. These assays are indispensable for determining the affinity (Kd or Ki) and density (Bmax) of receptors in a given tissue or cell preparation. This application note provides a detailed, field-proven protocol for conducting radioligand binding studies to characterize the interaction of novel N-benzyl polyamines with their target receptors, with a particular focus on the polyamine site of the NMDA receptor. We will cover both saturation and competition binding assays, providing the theoretical underpinnings and practical steps necessary for robust and reproducible data generation.

The Scientific Rationale: Why These Protocols Work

The protocols detailed herein are designed as a self-validating system. The choice of radioligand, buffer components, and experimental conditions are all grounded in established principles of receptor pharmacology to ensure data integrity.

-

Choice of Radioligand: For investigating the polyamine site on the NMDA receptor, [³H]ifenprodil is a well-characterized and commercially available radioligand.[2] Ifenprodil is a non-competitive antagonist that binds to a site overlapping with the polyamine modulatory site on the GluN2B subunit of the NMDA receptor. Its high affinity and specificity make it an excellent tool for competition binding assays with unlabeled N-benzyl polyamines. An alternative radioligand is [³H]MK-801, an open-channel blocker, whose binding can be allosterically modulated by ligands acting at the polyamine site.[3][4]

-

Receptor Source: Crude membrane preparations from rodent brain tissue, such as the cerebral cortex or hippocampus, are a rich source of NMDA receptors and are frequently used for these studies.[5] Alternatively, cell lines recombinantly expressing specific NMDA receptor subtypes can be employed for more defined pharmacological characterization.

-

Assay Conditions: The buffer composition is critical for maintaining the integrity of the receptor and mimicking physiological conditions. The inclusion of specific ions and the control of pH are essential. Incubation times and temperatures are optimized to ensure that the binding reaction reaches equilibrium.

-

Defining Non-Specific Binding: A crucial aspect of any radioligand binding assay is the accurate determination of non-specific binding. This is typically achieved by including a high concentration of a known, unlabeled ligand that saturates the target receptors, ensuring that any remaining radioligand binding is to non-receptor components.[5][6]

Key Experimental Workflows

The following diagram illustrates the logical flow of experiments for characterizing the binding of N-benzyl polyamines.

Materials and Reagents

-

Radioligand: [³H]ifenprodil (specific activity ~50-80 Ci/mmol)

-

Unlabeled Ligands:

-

N-benzyl polyamine of interest

-

Ifenprodil (for non-specific binding determination in saturation assays)

-

-

Receptor Source: Adult male Sprague-Dawley rat brains (or other suitable source)

-

Buffers and Solutions:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail: Ultima Gold™ or equivalent

-

-

Equipment:

-

Glass-Teflon homogenizer

-

High-speed refrigerated centrifuge

-

96-well microplates

-

Brandel or Tomtec cell harvester (or equivalent filtration apparatus)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Liquid scintillation counter

-

Standard laboratory glassware and pipettes

-

Protocol 1: Preparation of Rat Brain Membranes

This protocol describes the preparation of a crude membrane fraction from rat cerebral cortex, a region with high expression of NMDA receptors.

-

Tissue Dissection: Humanely euthanize adult male Sprague-Dawley rats according to approved institutional guidelines. Rapidly dissect the cerebral cortices on ice.

-

Homogenization: Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10-12 strokes at 800 rpm).

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Washing: Discard the supernatant, resuspend the pellet in 10 volumes of fresh, ice-cold Homogenization Buffer, and centrifuge again at 40,000 x g for 20 minutes at 4°C. This wash step is crucial for removing endogenous ligands.

-

Final Preparation and Storage: Discard the supernatant and resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay with [³H]ifenprodil

This assay determines the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [³H]ifenprodil.

-

Assay Setup: Prepare a series of dilutions of [³H]ifenprodil in Assay Buffer, typically ranging from 0.1 to 50 nM. For each concentration, set up triplicate tubes for total binding and triplicate tubes for non-specific binding.

-

Non-Specific Binding: To the non-specific binding tubes, add unlabeled ifenprodil to a final concentration of 10 µM.

-

Incubation: To all tubes, add the prepared rat brain membranes (approximately 100-200 µg of protein per tube) and Assay Buffer to a final volume of 500 µL.

-

Equilibration: Incubate the tubes at room temperature (25°C) for 2 hours to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight. Count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) at each radioligand concentration.

-

Data Plotting: Plot the specific binding (B, in fmol/mg protein) against the concentration of free radioligand ([L], in nM).

-

Parameter Determination: Fit the data using non-linear regression analysis (one-site binding model) to determine the Kd and Bmax values. A Scatchard plot (Bound vs. Bound/Free) can also be used for visualization, but non-linear regression is preferred for parameter estimation.

-

Protocol 3: Competition Binding Assay with N-benzyl Polyamines

This assay determines the inhibitory potency (IC₅₀) of the unlabeled N-benzyl polyamine against the binding of a fixed concentration of [³H]ifenprodil. The inhibition constant (Ki) can then be calculated.

-

Assay Setup: Prepare a series of dilutions of the N-benzyl polyamine of interest in Assay Buffer, typically spanning a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Radioligand Concentration: Use a single concentration of [³H]ifenprodil, ideally at or below its Kd value determined from the saturation assay (e.g., 1-5 nM).

-

Incubation: In triplicate for each concentration of the N-benzyl polyamine, set up tubes containing:

-

Rat brain membranes (100-200 µg protein)

-

[³H]ifenprodil (at the chosen fixed concentration)

-

The corresponding dilution of the N-benzyl polyamine

-

Assay Buffer to a final volume of 500 µL

-

Also include tubes for total binding (no competitor) and non-specific binding (10 µM unlabeled ifenprodil).

-

-

Equilibration, Termination, and Quantification: Follow steps 4-6 from the Saturation Binding Assay protocol.

-

Data Analysis:

-

Inhibition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

IC₅₀ Determination: Fit the data using non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value, which is the concentration of the N-benzyl polyamine that inhibits 50% of the specific binding of [³H]ifenprodil.

-

Ki Calculation: Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor, determined from the saturation binding assay.

-

-

The Cheng-Prusoff equation corrects the apparent inhibitory potency (IC₅₀) for the presence of the radioligand, providing a true measure of the affinity of the competitor for the receptor.

Data Presentation: Binding Affinities of Aromatic Polyamine Derivatives

The following table presents a selection of IC₅₀ values for various spermine and spermidine derivatives with aromatic substituents, demonstrating their inhibitory potency at the NMDA receptor. These values were determined by their ability to inhibit the binding of [³H]MK-801.

| Compound | Structure (Modification on Polyamine Backbone) | IC₅₀ (µM) |

| N¹,N⁸-bis(benzyl)-spermidine | Benzyl groups on both terminal nitrogens | 18.2 |

| N⁴-(2-naphthylmethyl)-spermidine | 2-Naphthylmethyl group on the central nitrogen | 10.1 |

| N⁴-(benzyloxycarbonyl)-spermidine | Benzyloxycarbonyl group on the central nitrogen | 82 |

| N¹,N¹²-bis(benzyl)-spermine | Benzyl groups on both terminal nitrogens | 4.4 |

| N¹,N¹²-bis(2-naphthylmethyl)-spermine | 2-Naphthylmethyl groups on both terminal nitrogens | 4.7 |

| N¹,N¹,N¹²-tetrakis(3-phenylpropyl)-spermine | 3-Phenylpropyl groups on both terminal nitrogens | 3.9 |

Data adapted from Berger et al. (2006). Bioorganic & Medicinal Chemistry Letters, 16(11), 2837-2841.[6]

NMDA Receptor Signaling and Polyamine Modulation

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. At resting membrane potentials, the channel is blocked by Mg²⁺. Depolarization removes this block, allowing Ca²⁺ and Na⁺ influx. Polyamines, including N-benzyl polyamines, modulate receptor activity by binding to a distinct site on the receptor complex.

Trustworthiness and Validation

To ensure the validity of your results, consider the following:

-

Receptor Specificity: Confirm that the binding of [³H]ifenprodil in your preparation is indeed to the NMDA receptor. This can be done by running competition assays with known NMDA receptor ligands from different classes (e.g., glutamate site antagonists, glycine site antagonists).

-

Sigma Receptor Interference: Ifenprodil is known to have affinity for sigma receptors. To ensure you are studying the NMDA receptor polyamine site, it may be necessary to include a masking agent, such as (+)-pentazocine, in your assay buffer to block the sigma sites.

-

Data Reproducibility: All experiments should be performed on multiple independent occasions to ensure the reproducibility of your Kd, Bmax, and Ki values.

By following these detailed protocols and validation steps, researchers can confidently and accurately characterize the binding of novel N-benzyl polyamines to the NMDA receptor, providing crucial data for drug development and a deeper understanding of neuropharmacology.

References

-

Berger, M. L., Bitar, A. Y., Waitner, M. J., Rebernik, P., & O'Sullivan, M. C. (2006). Polyamines and the NMDA receptor: modifying intrinsic activities with aromatic substituents. Bioorganic & medicinal chemistry letters, 16(11), 2837–2841. [Link]

-

Reynolds, I. J., & Miller, R. J. (1989). Ifenprodil is a novel type of N-methyl-D-aspartate receptor antagonist: interaction with polyamines. Molecular pharmacology, 36(5), 758–765. [Link]

-

Williams, K. (1993). Ifenprodil discriminates between subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular pharmacology, 44(4), 851–859. [Link]

-

Subramaniam, S., & Donevan, S. D. (1998). Benzyl-polyamines: novel, potent N-methyl-D-aspartate receptor antagonists. The Journal of pharmacology and experimental therapeutics, 284(1), 351–359. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Mayer, M. L. (2006). NMDA receptor function and physiological modulation. The Journal of physiology, 574(Pt 3), 643–659. [Link]

-

Wikipedia. (2024, February 10). NMDA receptor. In Wikipedia. [Link]

-

Leysen, J. E., & Pauwels, P. J. (1990). Ifenprodil and SL 82.0715 potently inhibit binding of -3-PPP to sigma binding sites in rat brain. Neuroscience letters, 116(1-2), 190–193. [Link]

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]

-

Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

-

Billard, T. (2018). Changes in Serine Racemase-Dependent Modulation of NMDA Receptor: Impact on Physiological and Pathological Brain Aging. Frontiers in molecular neuroscience, 11, 434. [Link]

-

Berger, M. L., Rebernik, P., Bitar, A. Y., & O'Sullivan, M. C. (2013). Exploring the polyamine regulatory site of the NMDA receptor: a parallel synthesis approach. ChemMedChem, 8(2), 251–263. [Link]

-

Köles, L., & Wirkner, K. (2000). [3H]ifenprodil binding to NMDA receptors in porcine hippocampal brain membranes. European journal of pharmacology, 394(1), 27–36. [Link]

-

ResearchGate. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]

-

Berger, M. L., & Rebernik, P. (2012). New polyamine-sensitive inhibitors of the NMDA receptor: Syntheses and pharmacological evaluation. Bioorganic & medicinal chemistry, 20(1), 355–368. [Link]

-

ProQuest. (n.d.). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. [Link]

-

Askalany, A. R., Ali, A. A., Ibrahim, M. A., & Shiraishi, Y. (2021). Effects of amines on NMDA receptors. Kinki University Engineering Reports, (57), 61-66. [Link]

-

Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines. The EMBO journal, 28(20), 3134–3146. [Link]

-

Grimwood, S., Gilbert, A. M., & Hutson, P. H. (2000). Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes. British journal of pharmacology, 131(8), 1695–1704. [Link]

-

Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

Sources

- 1. Benzyl-polyamines: novel, potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ifenprodil is a novel type of N-methyl-D-aspartate receptor antagonist: interaction with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyamines and the NMDA receptor: modifying intrinsic activities with aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]ifenprodil binding to NMDA receptors in porcine hippocampal brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 6. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

Troubleshooting & Optimization

Navigating the Matrix: A Technical Support Guide to Overcoming Matrix Effects in LC-MS/MS Bioanalysis

Welcome to the Technical Support Center for Addressing Matrix Effects in LC-MS/MS Analysis of Biological Samples. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of matrix effects in their daily work. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why matrix effects occur and how to systematically troubleshoot and mitigate them. This resource is built on a foundation of scientific integrity, field-proven insights, and authoritative references to ensure the reliability and robustness of your bioanalytical methods.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects

This section addresses the most common questions about matrix effects, providing a foundational understanding for anyone working with LC-MS/MS in a bioanalytical context.

Q1: What exactly is a "matrix effect" in LC-MS/MS?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In simpler terms, it's the influence of everything else in your biological sample (salts, lipids, proteins, metabolites) on the signal of the molecule you are trying to measure.[2][4] This effect can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative analysis.[5]

Q2: What are the primary causes of matrix effects?

A: Matrix effects primarily arise during the ionization process within the mass spectrometer's ion source, most notably with electrospray ionization (ESI).[1][6] The main culprits are endogenous and exogenous components of the biological sample that were not removed during sample preparation.[1] Key causes include:

-

Competition for Ionization: Co-eluting matrix components can compete with the analyte for access to the limited charge on the ESI droplet surface or for gas-phase protons, leading to ion suppression.[3][7]

-

Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the ESI droplets. This can hinder solvent evaporation and the release of analyte ions into the gas phase.[5][6]

-

Ion Pairing: Some matrix components can form neutral adducts with the analyte ions in the gas phase, preventing their detection.[5]

-

Space-Charge Effects: A high density of ions in the ion source can lead to charge-charge repulsion, which can also affect the analyte signal.

Q3: How do I know if my assay is being affected by matrix effects?

A: You can't see matrix effects directly on your chromatogram, but their impact on your data can be significant. The most reliable way to assess matrix effects is through a quantitative experiment. The "post-extraction spike" method is a widely accepted approach.[8] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same amount of analyte in a neat (pure) solvent. A significant difference in the peak areas indicates the presence of a matrix effect. Regulatory bodies like the FDA and EMA provide specific guidelines for evaluating matrix effects during method validation.[5][9]

Q4: What are the most common sources of matrix effects in biological samples?

A: In biological matrices such as plasma, serum, and tissue homogenates, the most notorious contributors to matrix effects are phospholipids .[8][10] These molecules are major components of cell membranes and are often co-extracted with analytes of interest.[10] Other significant sources include:

-

Salts and Buffers: High concentrations of salts can lead to ion suppression and contaminate the ion source.[3]

-

Proteins: Although most are removed during sample preparation, residual proteins can still cause issues.[4]

-

Metabolites: Endogenous metabolites can have similar polarities to the analyte and co-elute.[8]

-

Dosing Vehicles and Anticoagulants: Components from sample collection and administration can also interfere.

Part 2: Troubleshooting Guide - From Diagnosis to Resolution

This section provides a problem-and-solution framework for tackling specific issues related to matrix effects during your experiments.

Issue 1: Poor reproducibility and accuracy in my quantitative results.

Underlying Cause: This is a classic symptom of uncompensated matrix effects. The variability in the matrix composition between different samples, and even between different lots of the same matrix, can lead to inconsistent ion suppression or enhancement.[11]

Troubleshooting Workflow:

-

Systematic Evaluation of Matrix Effect:

-

Protocol: Perform a post-extraction spike experiment as recommended by regulatory guidelines.[9][12]

-

Prepare a blank biological matrix sample by performing your entire sample preparation procedure without the analyte or internal standard.

-

Spike a known concentration of your analyte and internal standard into the final extracted blank matrix solution.

-

Prepare a neat solution containing the same concentration of analyte and internal standard in the final reconstitution solvent.

-

Analyze both sets of samples by LC-MS/MS.

-

Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Matrix) / (Peak Area in Neat Solution) An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The coefficient of variation (%CV) of the MF across at least six different lots of the biological matrix should be ≤15%.[9]

-

-

-

Implementation of an Appropriate Internal Standard (IS):

-

Rationale: An internal standard is crucial for compensating for matrix effects.[2] The ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[13]

-

Best Practice: The use of a stable isotope-labeled (SIL) internal standard is the gold standard and highly recommended.[14][15][16] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[13] This ensures nearly identical chromatographic behavior and ionization efficiency.

-

Caution: While highly effective, even SIL-IS can sometimes exhibit slight chromatographic shifts (the "isotope effect"), which can lead to differential matrix effects.[14] It's also critical to verify the isotopic and chemical purity of your SIL-IS.[14]

-

dot

Caption: Troubleshooting workflow for poor reproducibility and accuracy.

Issue 2: Significant ion suppression is observed even with a SIL-IS.

Underlying Cause: While a SIL-IS can compensate for matrix effects, it doesn't eliminate them.[8] High levels of ion suppression can still lead to a loss of sensitivity, potentially causing your analyte signal to fall below the lower limit of quantitation (LLOQ). The primary culprits are often phospholipids that co-elute with the analyte.[10]

Troubleshooting Workflow:

-

Optimize Sample Preparation to Remove Interferences:

-

Rationale: The most effective way to combat severe matrix effects is to remove the interfering components before they enter the LC-MS system.[2][8]

-

Recommended Techniques:

-

Phospholipid Removal (PLR): This is a highly effective technique that specifically targets the removal of phospholipids from the sample.[17][18] PLR products are available in various formats, including 96-well plates and cartridges, and can be easily integrated into protein precipitation workflows.[17][19]

-

Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than simple protein precipitation or liquid-liquid extraction (LLE).[2][20] By choosing the appropriate sorbent and optimizing the wash and elution steps, you can effectively remove a wide range of interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can be particularly powerful for cleaning up complex samples.[21]

-

Liquid-Liquid Extraction (LLE): LLE can be a good option for separating analytes from highly polar interferences like salts. The choice of extraction solvent is critical and should be optimized to maximize analyte recovery while minimizing the extraction of interfering components.

-

-

-

Enhance Chromatographic Separation:

-

Rationale: If you can chromatographically separate your analyte from the co-eluting matrix components, you can avoid the competition for ionization in the MS source.[7][22]

-

Strategies:

-

Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and the region of ion suppression. A post-column infusion experiment can be used to identify these regions.

-

Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, phenyl-hexyl, biphenyl) to alter the selectivity of the separation.

-

Smaller Particle Sizes (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns can provide significantly higher peak capacities and better resolution.

-

-

dot

Caption: Strategies for mitigating significant ion suppression.

Issue 3: My method works for some biological lots but fails for others.

Underlying Cause: This points to inter-individual variability in the biological matrix.[11] Different lots of plasma or serum can have varying levels of lipids, proteins, and other endogenous components, leading to different degrees of matrix effects.[11] This is a critical consideration, especially in clinical and pharmacokinetic studies where samples come from different individuals.

Troubleshooting Workflow:

-

Validate with a Diverse Set of Matrix Lots:

-

Rationale: Regulatory guidelines mandate the evaluation of matrix effects using multiple lots of the biological matrix (typically at least six).[9][12] This is to ensure the method is robust and reliable across the expected variability of the study samples.

-

Best Practice: During method validation, include matrix lots from special populations if applicable (e.g., lipemic or hemolyzed samples) to assess the method's performance under more challenging conditions.[9]

-

-

Re-evaluate Sample Preparation Robustness:

-

Rationale: A sample preparation method that is not sufficiently robust may be more susceptible to variations in the matrix.

-

Action: If you observe significant lot-to-lot variability, consider implementing a more rigorous sample preparation technique, such as SPE or PLR, to minimize the influence of matrix differences.[17][20]

-

-

Consider Matrix-Matched Calibrators:

-

Rationale: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for matrix effects, as the calibrators will experience similar ionization suppression or enhancement.[1][2]

-

Procedure: Use a pooled blank matrix from the same species to prepare your calibration curve. This is a standard practice in regulated bioanalysis.

-

dot

Caption: Addressing inter-individual matrix variability.

Part 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

| Technique | Principle | Pros | Cons | Best For |

| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation or filtration. | Simple, fast, inexpensive. | Non-selective, does not remove phospholipids or other small molecules.[18] | High-throughput screening where some matrix effect can be tolerated. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can be labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue. | Analytes with good solubility in a water-immiscible organic solvent. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides excellent cleanup and concentration.[20] | Requires method development, can be more expensive and time-consuming than PPT or LLE. | Assays requiring high sensitivity and low matrix effects. |

| Phospholipid Removal (PLR) | Specific removal of phospholipids using a specialized sorbent. | Very effective at removing a major source of matrix effects, simple protocol.[17][19] | Primarily targets phospholipids, may not remove other interferences. | Plasma and serum samples where phospholipids are the main concern. |

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively determine the degree of ion suppression or enhancement for an analyte in a specific biological matrix.

Materials:

-

Blank biological matrix (at least 6 different lots)

-

Analyte and internal standard stock solutions

-

All solvents and reagents used in the sample preparation and LC-MS/MS analysis

Procedure:

-

Prepare Set A (Analyte in Extracted Matrix): a. Take a known volume of blank biological matrix. b. Perform your complete sample preparation procedure (e.g., PPT, LLE, or SPE) without adding the analyte or IS. c. Evaporate the final extract to dryness if applicable, and reconstitute in a known volume of the final mobile phase compatible solvent. d. Spike the reconstituted extract with a known amount of analyte and IS to achieve a specific final concentration (e.g., low and high QC concentrations).

-

Prepare Set B (Analyte in Neat Solution): a. In a clean tube, add the same amount of analyte and IS as in step 1d. b. Add the same volume of the final reconstitution solvent as in step 1c.

-

Analysis: a. Inject equal volumes of the samples from Set A and Set B into the LC-MS/MS system. b. Acquire the data and integrate the peak areas for the analyte and the IS.

-

Calculations: a. Matrix Factor (MF): MF = (Mean Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B) b. IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS) c. Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the different matrix lots.

Acceptance Criteria (based on EMA guidelines): The %CV of the IS-normalized MF from the different lots of matrix should not be greater than 15%.[9]

References

-

Bioanalytical Lab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

LCGC. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]

-

Zhou, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7, 4618. Retrieved from [Link]

-

Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. Retrieved from [Link]

-

Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(7), 552-561. Retrieved from [Link]

-

Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

-

Jemal, M. (2000). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 125, 1075-1081. Retrieved from [Link]

-

Jemal, M. (2016). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

-

D'Avolio, A., et al. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 22(5), 745. Retrieved from [Link]

-

Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

-

Restek. (2020, October 20). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Retrieved from [Link]

-

Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

-

Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]

-

Hewavitharana, A. K., et al. (2025, August 6). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Journal of Chromatography B. Retrieved from [Link]

-

Waters Corporation. (n.d.). COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Retrieved from [Link]

-

Infinix Bio. (2026, February 9). Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions. Retrieved from [Link]

-

Wang, S., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 28(12), 2443-2449. Retrieved from [Link]

-

European Bioanalysis Forum. (2017). The essence of Matrix effects for chromatographic assays. Retrieved from [Link]

-

Wickramasekara, S., et al. (2021, May 26). Evaluation of Matrix Influence in Extractables Analysis of Medical Device Extracts. FDA. Retrieved from [Link]

-

Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

-

Peng, H., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 247-253. Retrieved from [Link]

-

Jemal, M. (2012). Recent advances in bioanalytical sample preparation for LC-MS analysis. Bioanalysis, 4(10), 1259-1279. Retrieved from [Link]

-

Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. News-Medical. Retrieved from [Link]

-

de Oliveira, D. N., et al. (2023). Advances in sample preparation and HPLC-MS/MS methods for determining amyloid-β peptide in biological samples: a review. Analytical and Bioanalytical Chemistry, 415(18), 4003-4021. Retrieved from [Link]

-

Bioanalysis Zone. (2014, April 3). Overcoming matrix effects: expectations set by guidelines. Retrieved from [Link]

-

González-Riano, C., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry, 95(1), 323-331. Retrieved from [Link]

-

Acevedo, A. (2024, October 3). Study: Recent Advances in Preparation for Biological Samples. LCGC International. Retrieved from [Link]

Sources

- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. bataviabiosciences.com [bataviabiosciences.com]

- 4. infinixbio.com [infinixbio.com]

- 5. tandfonline.com [tandfonline.com]

- 6. nebiolab.com [nebiolab.com]

- 7. welch-us.com [welch-us.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. e-b-f.eu [e-b-f.eu]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. waters.com [waters.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. crimsonpublishers.com [crimsonpublishers.com]

- 17. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]

- 18. news-medical.net [news-medical.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. lcms.cz [lcms.cz]

- 22. chromatographyonline.com [chromatographyonline.com]

Validation & Comparative

A Comparative Guide to Polyamine Depletion Strategies: DFMO vs. N-(3-aminopropyl)-N-benzyl-N-ethylamine

A Senior Application Scientist's Perspective on Targeting Polyamine Metabolism in Research and Drug Development

In the intricate world of cellular regulation, polyamines—spermidine, spermine, and their precursor putrescine—are fundamental players. These small, positively charged molecules are indispensable for a host of cellular processes, including cell growth, proliferation, and differentiation.[1] Consequently, the polyamine metabolic pathway has emerged as a compelling target for therapeutic intervention, particularly in oncology, where cancer cells often exhibit a dysregulated and heightened reliance on these molecules.[2][3]

For decades, α-difluoromethylornithine (DFMO) has been the cornerstone of polyamine depletion studies. However, the quest for more potent and specific agents has led to the exploration of numerous polyamine analogs. This guide provides an in-depth comparison of the well-established inhibitor, DFMO, with a lesser-known polyamine analog, N-(3-aminopropyl)-N-benzyl-N-ethylamine. While DFMO serves as our benchmark, we will explore the potential of N-(3-aminopropyl)-N-benzyl-N-ethylamine based on the established principles of polyamine analog structure-activity relationships, offering a forward-looking perspective for researchers in the field.

The Gold Standard: α-Difluoromethylornithine (DFMO)

DFMO, an enzyme-activated irreversible inhibitor of ornithine decarboxylase (ODC), stands as the most extensively studied agent for polyamine depletion.[4] ODC is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, converting ornithine to putrescine.[5] By irreversibly binding to and inactivating ODC, DFMO effectively shuts down the de novo synthesis of polyamines.

Mechanism of Action of DFMO

The primary mechanism of DFMO is the irreversible inhibition of ODC, leading to the depletion of intracellular putrescine and subsequently spermidine pools.[6] This depletion triggers a cascade of cellular events, including cell cycle arrest, inhibition of proliferation, and in some cases, apoptosis.[7][8][9] Interestingly, DFMO treatment can also lead to a compensatory upregulation of the polyamine transport system as cells attempt to scavenge for external polyamines.[6]

DFMO Polyamine Depletion Workflow

The Challenger: N-(3-aminopropyl)-N-benzyl-N-ethylamine and the World of Polyamine Analogs

While DFMO is a powerful tool, its efficacy can be limited by the cellular compensatory mechanism of increased polyamine uptake. [6]This has spurred the development of polyamine analogs, which are structurally similar to natural polyamines and can exert their effects through various mechanisms. [10][11]

Mechanisms of Action of Polyamine Analogs

Polyamine analogs can be broadly categorized based on their mechanism of action:

-

Competitive Inhibition of Polyamine Function: These analogs compete with natural polyamines for binding to essential cellular components like DNA, RNA, and proteins, thereby disrupting their normal function. [12]* Induction of Polyamine Catabolism: Some analogs, such as N1,N11-bis(ethyl)norspermine (BENSpm), are potent inducers of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolic pathway. [13][14][15][16][17][18][19][20][21]This leads to the rapid degradation of spermidine and spermine.

-

Inhibition of Polyamine Biosynthesis: Similar to natural polyamines, some analogs can feedback-inhibit ODC and S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in the biosynthesis pathway. [5]* Inhibition of Polyamine Transport: More recent strategies involve the development of polyamine transport inhibitors (PTIs) that block the uptake of extracellular polyamines, often used in combination with DFMO. [22][23][24][25][26]

N-(3-aminopropyl)-N-benzyl-N-ethylamine: A Prospective Analysis

Direct experimental data on the biological activity of N-(3-aminopropyl)-N-benzyl-N-ethylamine in the context of polyamine depletion is currently lacking in the peer-reviewed literature. However, based on its chemical structure, we can hypothesize its potential as a polyamine analog.

N-(3-aminopropyl)-N-benzyl-N-ethylamine is an unsymmetrical polyamine analog. The presence of the benzyl group introduces a bulky, hydrophobic moiety, which could influence its interaction with the polyamine transporter and intracellular binding sites.

Hypothesized Mechanism of Action:

-

Uptake via the Polyamine Transport System: The aminopropyl and ethylamine moieties resemble the backbone of natural polyamines, suggesting it may be recognized and transported into cells by the polyamine transport system.

-

Disruption of Polyamine Function: The bulky benzyl group could sterically hinder its ability to functionally replace natural polyamines in critical interactions with macromolecules. This could lead to a dominant-negative effect, where it occupies binding sites without fulfilling the necessary biological role.

-

Induction of SSAT: The structural modifications, particularly the N-benzyl group, could potentially lead to the induction of SSAT, promoting the degradation of natural polyamines. The extent of this induction would depend on how the cell's regulatory machinery recognizes this analog.

Potential Action of a Polyamine Analog

Conclusion and Future Directions

DFMO remains the undisputed gold standard for inducing polyamine depletion in a research setting, backed by a vast body of literature and well-established protocols. Its specific mechanism of action and predictable effects make it an invaluable tool.

The field of polyamine analogs, however, offers exciting avenues for developing more potent and multifaceted therapeutic strategies. While N-(3-aminopropyl)-N-benzyl-N-ethylamine is currently an uncharacterized compound in the context of polyamine metabolism, its structure suggests it could function as a polyamine analog. To validate this hypothesis, further research is imperative.

Future studies should focus on:

-

In vitro characterization: Determining the IC50 of N-(3-aminopropyl)-N-benzyl-N-ethylamine in various cancer cell lines and comparing it to DFMO.

-

Mechanism of action studies: Investigating its effects on polyamine levels, ODC and AdoMetDC activity, and SSAT induction.

-

In vivo efficacy: Evaluating its ability to inhibit tumor growth in animal models.

By systematically characterizing novel polyamine analogs like N-(3-aminopropyl)-N-benzyl-N-ethylamine, the scientific community can continue to refine our strategies for targeting the polyamine pathway, with the ultimate goal of developing more effective therapies for cancer and other proliferative diseases.

References

- Casero, R. A., Jr., & Woster, P. M. (2009). Recent advances in the development of polyamine analogues as antitumor agents. Journal of Medicinal Chemistry, 52(15), 4551–4573.

- Casero, R. A., Murray Stewart, T., & Pegg, A. E. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities.

- Casero, R. A., Jr., Celano, P., Ervin, S. J., Porter, C. W., Bergeron, R. J., & Libby, P. R. (1989). Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by the growth-supporting polyamine analogue 1,12-dimethylspermine. The Journal of Cell Physiology, 165(1), 71–76.

- Fogel-Petrovic, M., Shappell, N. W., Bergeron, R. J., & Porter, C. W. (1996). Effects of Polyamines, Polyamine Analogs, and Inhibitors of Protein Synthesis on Spermidine-Spermine N1-Acetyltransferase Gene Expression. Biochemistry, 35(45), 14436–14443.

- Flores, H. E., & Galston, A. W. (1982). Separation and Quantitation of Polyamines in Plant Tissue by High Performance Liquid Chromatography of Their Dansyl Derivatives. Plant Physiology, 69(3), 701–706.

- Wallace, H. M., & Fraser, A. V. (2004). Polyamine analogues as anticancer drugs. Biochemical Society Transactions, 32(Pt 4), 591–593.

- Soddu, G., & Foddai, M. (2000). AN IMPROVED HPLC METHOD FOR IDENTIFICATION AND QUANTITATION OF POLYAMINES AND RELATED COMPOUNDS AS BENZOYLATED DERIVATIVES.

- Phanstiel, O., 4th, Delcros, J. G., & Varghese, S. (2014). Polyamine transport inhibitors: design, synthesis, and combination therapies with difluoromethylornithine. Journal of Medicinal Chemistry, 57(3), 639–651.

- Gilmour, S. K., & Phanstiel, O. (n.d.). Small molecule inhibitors and poisons of polyamine transport. Lankenau Institute for Medical Research.

- Sjoerdsma, A., & Schechter, P. J. (1984).

- BenchChem. (2025).

- Gamble, L. D., Hogarty, M. D., Liu, X., Ziegler, D. S., Marshall, G. M., Norris, M. D., & Haber, M. (2012). Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma. Frontiers in Oncology, 2, 162.

- Bernacki, R. J., Oberman, E. J., Seweryniak, K. E., Atwood, A., & Casero, R. A., Jr. (1999). The Induction of spermidine/spermine N1-acetyltransferase (SSAT) Is a Common Event in the Response of Human Primary Non-Small Cell Lung Carcinomas to Exposure to the New Antitumor Polyamine Analogue N1,N11-bis(ethyl)norspermine. Clinical Cancer Research, 5(7), 1638–1641.

- Zha, Y., & Nik-Zainal, S. (2018). Targeting ornithine decarboxylase by α-difluoromethylornithine inhibits tumor growth by impairing myeloid-derived suppressor cells. Journal for ImmunoTherapy of Cancer, 6(1), 36.

- Aziz, S. M., & Gosland, M. P. (1998). Polyamine transport inhibitors.

- Children's Hospital of Philadelphia. (2025, September 24). Drug-Diet Combo Reduces Tumor Growth in Childhood Cancer Models, CHOP Study Finds.

- Taylor & Francis Online. (2006, August 17).

- Reddy, V. K., & Thomas, T. (2002). Development of Polyamine Analogs as Cancer Therapeutic Agents. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics, 13(1), 1-11.

- Gamble, L. D., et al. (2012). Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma. Frontiers in Oncology, 2, 162.

- Pegg, A. E. (2009). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 294(6), E995-E1010.

- Minocha, S. C., Minocha, R., & Robie, C. A. (1990). High-performance liquid chromatographic method for the determination of dansyl-polyammines.

- ResearchGate. (n.d.). Sensitivity to DFMO treatment in three NB cell lines. DFMO IC 50 values...

- Burns, M. R., et al. (2022). Development of Polyamine Lassos as Polyamine Transport Inhibitors. ACS Medicinal Chemistry Letters, 13(2), 241-247.

- Alsouz, M. A. K. (2014). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. IISTE.

- Rich, M., et al. (2017). Inhibition of Neuroblastoma Cell Growth by Difluoromethylornithine (DFMO) and Bortezomib through Suppression of LIN28 and MYCN. Journal of Cancer Therapy, 8(6), 561-578.

- Abdul Ghani, R., et al. (2018). A review on polyamine analogues and its cytotoxicity effect against selected human cancer cell lines. IIUM Repository (IRep).

- Clark, K. A., et al. (2021). Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells. Methods, 194, 3-10.

- Kurmasheva, R. T., et al. (2017). Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines. Oncotarget, 8(51), 88767-88781.

- Kim, D., et al. (2021). Difluoromethylornithine Induces Apoptosis through Regulation of AP-1 Signaling via JNK Phosphorylation in Epithelial Ovarian Cancer. International Journal of Molecular Sciences, 22(19), 10291.

- Bernacki, R. J., et al. (1993). Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action. Cancer Research, 53(3), 553–557.

- Huang, Y., et al. (2009). Polyamine analogues targeting epigenetic gene regulation. Biochemical Society Transactions, 37(Pt 5), 1115–1121.

- Chen, Y., et al. (2022). The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. International Journal of Molecular Sciences, 23(11), 5949.

- ResearchGate. (n.d.). Significance of targeting polyamine metabolism as an antineoplastic strategy: Unique targets for polyamine analogues.

- Lawlor, E. R., et al. (2021). Polyamine Depletion by D, L-alpha-difluoromethylornithine Inhibits Ewing Sarcoma Metastasis by Inducing Ferroptosis. Clinical Cancer Research, 27(19), 5436-5449.

- Porter, C. W., et al. (1989). Major increases in spermidine/spermine-N1-acetyltransferase activity by spermine analogues and their relationship to polyamine depletion and growth inhibition in L1210 cells. Cancer Research, 49(22), 6340–6345.

- PubChem. (n.d.). N1,N11-Diethylnorspermine.

- Wilding, G., et al. (2003). A Phase II Study of the Polyamine Analog N1,N11-Diethylnorspermine (DENSpm) Daily for Five Days Every 21 Days in Patients with Previously Treated Metastatic Breast Cancer. Clinical Cancer Research, 9(17), 6299–6305.

- AACR Journals. (2017, July 1).

- ResearchGate. (n.d.).

- Bassiri, H., et al. (2018). Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma. Translational Cancer Research, 7(S5), S536-S549.

- Stanek, J., et al. (1995). Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs. Molecular Pharmacology, 48(1), 89–96.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Polyamine depletion results in reversible inhibition of cellular....

- ResearchGate. (n.d.).

Sources

- 1. scholars.unh.edu [scholars.unh.edu]

- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]

- 6. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]

- 7. Inhibition of Neuroblastoma Cell Growth by Difluoromethylornithine (DFMO) and Bortezomib through Suppression of LIN28 and MYCN [scirp.org]

- 8. Difluoromethylornithine Induces Apoptosis through Regulation of AP-1 Signaling via JNK Phosphorylation in Epithelial Ovarian Cancer | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Polyamine Analogs as Cancer Therapeutic Agents: Ingenta Connect [ingentaconnect.com]

- 12. Polyamine - Wikipedia [en.wikipedia.org]

- 13. Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by the growth-supporting polyamine analogue 1,12-dimethylspermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The induction of spermidine/spermine N1-acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-bis(ethyl)norspermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Major increases in spermidine/spermine-N1-acetyltransferase activity by spermine analogues and their relationship to polyamine depletion and growth inhibition in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N1,N11-Diethylnorspermine | C13H32N4 | CID 4282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Polyamine transport inhibitors: design, synthesis, and combination therapies with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Small molecule inhibitors and poisons of polyamine transport | Intellectual Property and Other Technology Available for Licensing | Lankenau Institute for Medical Research | Main Line Health | LIMR [limr.mainlinehealth.org]

- 24. WO1998017623A2 - Polyamine transport inhibitors - Google Patents [patents.google.com]

- 25. Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the Serotonin Receptor Binding Affinity of N-Benzyl Polyamines

For researchers and drug development professionals navigating the intricate landscape of serotonergic modulation, understanding the precise interactions between novel ligands and serotonin (5-HT) receptor subtypes is paramount. This guide provides an in-depth comparative analysis of the binding affinities of various N-benzyl polyamine derivatives, with a particular focus on N-benzylphenethylamines and N-benzyltryptamines, for key serotonin receptor subtypes. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), this document serves as a critical resource for the rational design of selective and potent serotonergic agents.

Introduction: The Significance of N-Benzyl Substitution in Serotonin Receptor Targeting

The serotonin system, with its diverse family of receptors, governs a vast array of physiological and pathological processes, from mood and cognition to vasoconstriction and gastrointestinal motility.[1][2] The 5-HT2 receptor subfamily, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, has garnered significant attention as a therapeutic target for conditions ranging from psychosis and depression to migraine.[3][4]

A pivotal strategy in the development of potent and selective 5-HT2 receptor ligands has been the introduction of an N-benzyl group to classical phenethylamine and tryptamine scaffolds.[5] Early studies demonstrated that simple N-alkylation of these monoamines often led to a significant decrease in activity. However, the addition of a larger N-benzyl moiety was found to dramatically enhance binding affinity, in some cases by up to 300-fold, and modulate functional activity at 5-HT2A receptors.[5][6] This discovery opened a new avenue for medicinal chemists to fine-tune the pharmacological profile of these compounds.

This guide will dissect the comparative binding affinities of representative N-benzyl polyamine derivatives, present the experimental methodology used to derive these crucial data points, and explore the nuanced structure-activity relationships that dictate their interaction with serotonin receptor subtypes.

Comparative Binding Affinity of N-Benzyl Polyamines at Serotonin Receptors

The binding affinity of a ligand for a receptor is a quantitative measure of their interaction, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of a selection of N-benzylphenethylamines and N-benzyltryptamines for human 5-HT2A and 5-HT2C receptors, compiled from peer-reviewed studies. These data have been generated using radioligand competition binding assays.

| Compound ID | Core Scaffold | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2C/5-HT2A) | Reference |

| 1 | Phenethylamine | 2,5-dimethoxy-4-iodo | Unsubstituted | 0.04 | Subnanomolar | ~1 |

| 2 | Phenethylamine | 4-bromo-2,5-dimethoxy | N-(2-hydroxybenzyl) | 0.29 | - | - |

| 3 | Phenethylamine | 4-bromo-2,5-dimethoxy | N-(2-methoxybenzyl) | - | - | - |

| 4 | Tryptamine | 5-methoxy | N-(3-iodobenzyl) | Subnanomolar | - | - |

| 5 | Tryptamine | 5-methoxy | N-(4-bromobenzyl) | 0.1 | >100 | >1000 |

| 6 | Phenethylamine | 4-bromo-2,5-dimethoxy | N-(2,3-methylenedioxybenzyl) | - | - | - |

| 7 | Phenethylamine | 4-bromo-2,5-dimethoxy | N-(2-fluorobenzyl) | - | - | - |

Note: A dash (-) indicates that the specific data point was not available in the cited literature. The selectivity is calculated as the ratio of Ki at 5-HT2C to Ki at 5-HT2A. A higher value indicates greater selectivity for the 5-HT2A receptor.

Structure-Activity Relationship (SAR) Insights

The data presented above, in conjunction with broader studies, reveal critical structure-activity relationships that govern the binding of N-benzyl polyamines to 5-HT2 receptors:

-

Impact of the N-Benzyl Moiety : The presence of the N-benzyl group is a key determinant of high affinity. This is attributed to potential interactions, such as π-π stacking, between the benzyl ring and aromatic residues within the receptor's binding pocket, specifically phenylalanine residues Phe339(6.51) and Phe340(6.52) in the 5-HT2A receptor.[6][7]

-

Substitution on the N-Benzyl Ring : The nature and position of substituents on the N-benzyl ring significantly modulate affinity and selectivity.

-

Ortho and Meta Positions : Substitutions at the ortho or meta positions of the benzyl group generally enhance affinity.[5] For example, N-(2-hydroxybenzyl) and N-(2-methoxybenzyl) substitutions on the phenethylamine core often result in high-affinity ligands.[3]

-

Para Position : Conversely, substitution at the para position tends to decrease affinity.[5]

-

Halogenation : The introduction of halogens on the N-benzyl ring can lead to increased selectivity. For instance, a larger and bulkier atom like bromo or iodo at the 2-position can reduce activity at 5-HT2C and 5-HT2B receptors while maintaining potent 5-HT2A activity, thereby increasing 5-HT2A selectivity.[7]

-

-

Core Scaffold : Both phenethylamine and tryptamine backbones can accommodate N-benzyl substitution to produce high-affinity ligands. However, the specific substitutions on the core scaffold also play a crucial role in the overall pharmacological profile.

Experimental Methodology: Radioligand Binding Assay

The determination of binding affinities (Ki values) is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Step-by-Step Protocol for a 5-HT2A Receptor Radioligand Binding Assay

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.

-

Membrane Preparation :

-

Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Competition Binding Assay :

-

In a 96-well microplate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin or [125I]DOI). The concentration should be at or below the Kd of the radioligand for the receptor.[4][8]

-

A range of concentrations of the unlabeled test compound (the N-benzyl polyamine).

-

The prepared cell membranes (typically 10-50 µg of protein per well).

-

-

To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of a known, potent, unlabeled 5-HT2A ligand (e.g., unlabeled ketanserin or spiperone).

-

To determine total binding, a set of wells should contain only the radioligand and the membranes.

-

-

Incubation :

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 60-120 minutes).

-

-

Filtration and Washing :

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting :

-

Dry the filter mat and place it in a scintillation vial or a sample bag with scintillation cocktail.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Workflow

Caption: The Gq/11 signaling pathway of 5-HT2 receptors.

Conclusion

The N-benzyl substitution of polyamine-like scaffolds, particularly phenethylamines and tryptamines, represents a powerful strategy for developing high-affinity and selective ligands for serotonin 5-HT2 receptors. As demonstrated in this guide, the binding affinity and selectivity can be meticulously tuned by modifying the substitution pattern on the N-benzyl ring. A thorough understanding of these structure-activity relationships, derived from robust experimental methodologies like radioligand binding assays, is indispensable for the advancement of novel therapeutics targeting the serotonergic system. This guide provides a foundational framework for researchers to interpret existing data and to inform the design of future generations of serotonergic modulators.

References

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964. [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2014). N-Benzyl substitution of 5-HT2A receptor agonists of the phenethylamine structural class of psychedelics (such as 4-bromo-2,5-dimethoxyphenethylamine, often referred to as 2C-B) confer a significant increase in binding affinity as well as functional activity of the receptor. ACS Chemical Neuroscience, 5(3), 236-243. [Link]

-

Nichols, D. E., Sassano, M. F., Halberstadt, A. L., Klein, L. M., Brandt, S. D., Elliott, S. P., & Fiedler, W. J. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175. [Link]

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. Pharmacogenetics and genomics, 22(9), 655-662. [Link]

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1956–1964. [Link]

-

Kim, K., Che, T., Panarese, J. D., Van der Schueren, B., & Roth, B. L. (2020). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature communications, 11(1), 5732. [Link]

-

Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PloS one, 14(1), e0209804. [Link]

-

Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved February 15, 2026, from [Link]

-

Sahu, A., Gopalakrishnan, L., Gaur, N., Chatterjee, O., Mol, P., Modi, P. K., ... & Prasad, T. S. K. (2013). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of cell communication and signaling, 7(2), 75-81. [Link]

-

Elands, J., Boddeke, H. W., Deen, P. M., & Ter Laak, A. M. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(1), 21-28. [Link]

-

Wacker, D., Wang, C., Katritch, V., Han, G. W., Huang, X. P., Vardy, E., ... & Stevens, R. C. (2013). Structure and function of serotonin G protein coupled receptors. Structure, 21(9), 1517-1527. [Link]

-

Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. Boletín de la Sociedad Chilena de Química, 58(4), 1836-1838. [Link]

-

Pottie, E., Sugamori, K. S., G, S., Le, A., & Husbands, S. M. (2021). Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS chemical neuroscience, 12(15), 2849-2861. [Link]

-

Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved February 15, 2026, from [Link]

-

Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2004). Configuring radioligand receptor binding assays for HTS using scintillation proximity assay technology. In High-Throughput Screening (pp. 315-326). Humana Press. [Link]

-

UCL Discovery. (1991). SYNTHESIS OF SEROTONERGIC AGENTS. [Link]

-

MSU Denver. (2021). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. [Link]

-

ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Retrieved February 15, 2026, from [Link]

-

Gkizis, P. L., Mitakidis, A. D., Eleftheriou, P. C., & Kourounakis, A. P. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules, 27(5), 1709. [Link]

-

Glennon, R. A. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-11. [Link]

-

Cignarella, G., & Villa, L. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4386. [Link]

-

Hoffman, B. J., Scheffel, U., & Hartig, P. R. (1988). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. European journal of pharmacology, 153(1), 133-134. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. msudenver.edu [msudenver.edu]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of N-(3-aminopropyl)-N-benzyl-N-ethylamine in Immunoassays

Introduction: The Imperative of Specificity in Immunoassay Development

In the landscape of drug development and clinical diagnostics, the immunoassay stands as a cornerstone technology, prized for its sensitivity and high-throughput capabilities. However, the reliability of any immunoassay is fundamentally dependent on the specificity of its antibody-antigen interactions. Cross-reactivity, the phenomenon where an antibody binds to non-target molecules that are structurally similar to the intended analyte, can lead to false-positive results or inaccurate quantification, compromising the validity of experimental data.[1][2]

This guide provides a comprehensive framework for designing and executing a rigorous cross-reactivity study. We will use a specific, structurally complex molecule, N-(3-aminopropyl)-N-benzyl-N-ethylamine , as our central test case. While this compound itself may not be a common analyte, its distinct structural motifs—a primary amine, a secondary amine, a tertiary amine, and a benzyl group—make it an excellent model for exploring the principles of antibody specificity.

As a Senior Application Scientist, my objective is not merely to provide a protocol, but to illuminate the scientific rationale behind each step. This guide is structured to empower researchers, scientists, and drug development professionals to design self-validating experiments that ensure the trustworthiness and accuracy of their immunoassay data, in alignment with regulatory expectations.[3][4][5]

Pillar 1: The Rationale of Experimental Design

The foundation of a robust cross-reactivity study lies in a well-considered experimental design. The choice of assay format and the selection of potential cross-reactants are critical decisions that directly impact the quality of the resulting data.

Choosing the Right Tool: The Competitive ELISA Format

For small molecules like N-(3-aminopropyl)-N-benzyl-N-ethylamine, the competitive immunoassay is the most suitable format for assessing cross-reactivity.[6] In this setup, the analyte in the sample (or a potential cross-reactant) competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6] This format is ideal because it directly measures the ability of a compound to displace the target analyte from the antibody, providing a quantitative measure of its binding affinity relative to the primary target.

Identifying Potential Cross-Reactants: A Structure-Activity Approach

The selection of compounds to test for cross-reactivity should be a systematic process based on structural similarity. The goal is to challenge the assay with molecules that are most likely to interfere. For our target, N-(3-aminopropyl)-N-benzyl-N-ethylamine, we would select compounds based on the following logic:

-

Close Structural Analogs: These molecules differ by only a minor chemical modification. For example, N-(3-aminopropyl)-N-benzyl-N-methylamine, which substitutes an ethyl group for a methyl group. This is the most likely candidate for significant cross-reactivity.

-

Compounds with Shared Functional Groups: We would include compounds that share key structural motifs, such as other phenethylamines or molecules with a benzyl group.[7] This helps to map which part of the molecule the antibody primarily recognizes.

-

Metabolites and Precursors: If known, metabolites of the target analyte should always be included in cross-reactivity panels.

-

Structurally Unrelated Compounds (Negative Controls): Including a compound with a completely different structure (e.g., a simple buffer or an unrelated small molecule) is essential to establish the baseline for non-specific binding and confirm assay integrity.

The following diagram illustrates the logical flow for selecting and testing potential cross-reactants.

Caption: Logical workflow for selecting and testing potential cross-reactants.

Pillar 2: A Validated Protocol for Cross-Reactivity Assessment

This section provides a detailed, step-by-step protocol for a competitive ELISA designed to quantify the cross-reactivity of selected compounds with an antibody raised against N-(3-aminopropyl)-N-benzyl-N-ethylamine.

Experimental Protocol: Competitive ELISA

1. Reagent Preparation:

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6.

-

Analyte-Carrier Conjugate: Conjugate N-(3-aminopropyl)-N-benzyl-N-ethylamine to a carrier protein like Bovine Serum Albumin (BSA) using a suitable crosslinker (e.g., glutaraldehyde). This conjugate will be used for coating the microplate. The concentration should be optimized, typically starting at 1-10 µg/mL.

-

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

-